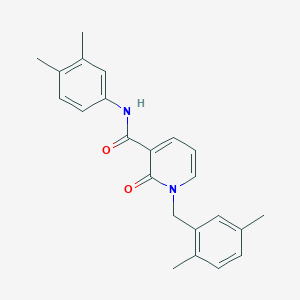

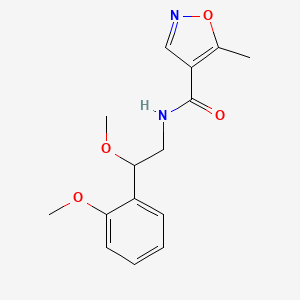

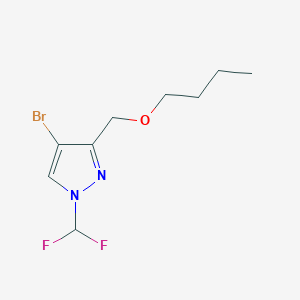

![molecular formula C18H19F3N4O2 B2501157 1-(1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)-N-[2-(トリフルオロメチル)フェニル]ピペリジン-3-カルボキサミド CAS No. 1396866-81-1](/img/structure/B2501157.png)

1-(1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)-N-[2-(トリフルオロメチル)フェニル]ピペリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a chemical entity that appears to be related to a class of piperidine carboxamide derivatives. These compounds are of interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities described that it may have been synthesized as part of a medicinal chemistry program targeting various biological pathways.

Synthesis Analysis

The synthesis of related piperidine carboxamide derivatives typically involves multi-step organic reactions. For instance, the paper titled "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase" describes the identification of triazine-piperidine carboxamide inhibitors through high-throughput screening and subsequent lead optimization . Although the specific synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is not detailed, similar synthetic routes may involve the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the pyridazinyl and trifluoromethylphenyl moieties through various coupling reactions.

Molecular Structure Analysis

The molecular structure of piperidine carboxamides is characterized by the presence of a piperidine ring, a carboxamide functional group, and various substituents that can modulate the compound's biological activity. The triazine heterocycle, as mentioned in the first paper, is critical for potency and selectivity . By analogy, the pyridazinyl group in the compound of interest may play a similar role in its biological activity, potentially interacting with target proteins through hydrogen bonding or pi-stacking interactions.

Chemical Reactions Analysis

Piperidine carboxamides can undergo a variety of chemical reactions, depending on their substituents. The second paper describes reactions involving N-1-naphthyl-3-oxobutanamide, which, while not the same, suggests that related compounds can participate in cyclization reactions, reactions with hydrazine hydrate, and undergo saponification, among others . These reactions are often used to further derivatize the core structure or to introduce additional functional groups that can enhance the compound's biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of a trifluoromethyl group, as seen in the compound of interest, typically increases lipophilicity, which can affect the compound's oral bioavailability and metabolic stability. The phenyl group substitution mentioned in the first paper was found to be important for reducing clearance and establishing good oral exposure . These properties are crucial for the development of a drug candidate, as they determine the compound's behavior in biological systems.

科学的研究の応用

抗炎症活性

1-(1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)-N-[2-(トリフルオロメチル)フェニル]ピペリジン-3-カルボキサミドは、AP-1を標的とし、AP-1媒介性ルシフェラーゼ活性を阻害することが判明しています。 これは、抗炎症作用を持つことを意味します . AP-1は、免疫応答と炎症の調節に関与する転写因子です。この化合物は、AP-1を阻害することで、炎症性疾患の管理に治療的可能性を秘めています。

作用機序

Target of Action

The primary target of the compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .

Mode of Action

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide interacts with its target AP-1 by blocking its mediated luciferase activity . This implies that the compound has an anti-inflammatory function .

Biochemical Pathways

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide affects the AP-1 pathway . The downstream effects of this interaction include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .

Pharmacokinetics

It is soluble in dmso, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are likely due to its interaction with AP-1 and the subsequent changes in gene expression .

Action Environment

It is known that the compound is stable at room temperature and under nitrogen

特性

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c1-24-16(26)9-8-15(23-24)25-10-4-5-12(11-25)17(27)22-14-7-3-2-6-13(14)18(19,20)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRCWWCCKXSQPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

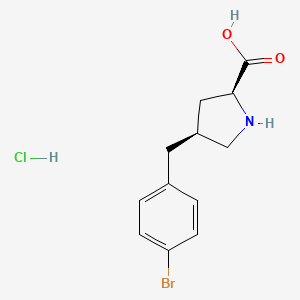

![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

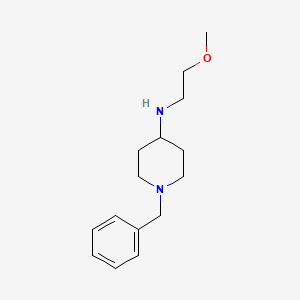

![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)

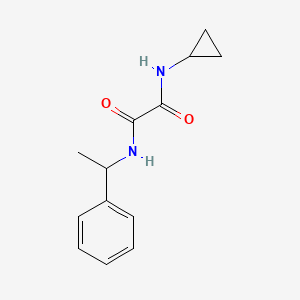

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)